Product packaging for (S)-Nadhx(1+)(Cat. No.:)

(S)-Nadhx(1+)

Cat. No.: B1220018
M. Wt: 684.5 g/mol
InChI Key: IDBZKGQRLBFUFQ-VPHRTNKSSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-NADHX(1+) is a hydrated and redox-inactive derivative of the essential coenzyme NADH, which is formed through spontaneous or enzymatic damage (e.g., a side reaction of glyceraldehyde-3-phosphate dehydrogenase) . This compound exists as one of two epimers and acts as a potent inhibitor of various dehydrogenases, making it a critical molecule for investigating metabolic regulation and dysfunction . Its primary research value lies in the study of a highly conserved metabolite repair pathway, where it serves as the specific substrate for the ATP-dependent dehydratase enzyme (known as NAXD or Carkd) . Acting in tandem with an epimerase (NAXE/AIBP), this system reconverts (S)-NADHX back to functional NADH, representing a fundamental proofreading mechanism in intermediary metabolism . Research involving (S)-NADHX is pivotal for understanding cellular stress responses and has direct pathological relevance, as failures in its repair due to mutations in NAXD or NAXE cause progressive, early-onset encephalopathy in humans . Furthermore, studies have shown that accumulation of NADHX can specifically inhibit enzymes such as phosphoglycerate dehydrogenase, thereby blocking the de novo serine synthesis pathway and revealing profound metabolic vulnerabilities . The extreme conservation of its repair system from bacteria to humans, and its role in bacterial stress adaptation, also positions (S)-NADHX metabolism as a potential target for antimicrobial strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N7O15P2+ B1220018 (S)-Nadhx(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32N7O15P2+

Molecular Weight

684.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(2S)-5-carbamoyl-2-hydroxy-1,2,3,4-tetrahydropyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H31N7O15P2/c22-17-12-19(25-6-24-17)28(7-26-12)21-16(33)14(31)10(42-21)5-40-45(37,38)43-44(35,36)39-4-9-13(30)15(32)20(41-9)27-3-8(18(23)34)1-2-11(27)29/h3,6-7,9-11,13-16,20-21,29-33H,1-2,4-5H2,(H2,23,34)(H,35,36)(H,37,38)(H2,22,24,25)/p+1/t9-,10-,11+,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

IDBZKGQRLBFUFQ-VPHRTNKSSA-O

SMILES

C1CC(=C[NH+](C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Isomeric SMILES

C1CC(=C[NH+]([C@H]1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Canonical SMILES

C1CC(=C[NH+](C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Origin of Product

United States

Biochemical Reactivity and Enzymatic Interactions of S Nadhx 1+

Interaction of (S)-NADHX(1+) with Other Enzyme Systems (e.g., NAD(P)H Quinone Dehydrogenase)

The cellular environment is dynamic, with cofactors like Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH) playing critical roles in numerous metabolic pathways. However, NADH is susceptible to non-enzymatic and enzymatic hydration, leading to the formation of hydrated forms such as (S)-NADHX(1+). These derivatives, including (S)-NADHX(1+), are redox-inactive and can accumulate, potentially inhibiting essential enzymes and disrupting cellular homeostasis nih.govnih.govacs.orgoup.com. While specific enzymatic systems are dedicated to the repair of these damaged cofactors, other enzymes, such as NAD(P)H Quinone Dehydrogenase (NQO), interact with the precursor molecule, NADH, in ways that indirectly influence the cellular pool of NADHX.

NAD(P)H Quinone Dehydrogenase (NQO) and its Indirect Role in NADHX Metabolism

NAD(P)H Quinone Dehydrogenase 1 (NQO1), also known as DT-diaphorase, is a flavoprotein that plays a significant role in cellular redox balance. Its primary function is to catalyze the two-electron reduction of various quinones to their corresponding hydroquinones, utilizing NADH or NADPH as electron donors nih.govwikipedia.orguniprot.orgmdpi.com. This activity is crucial for detoxifying reactive quinone species and preventing the generation of harmful reactive oxygen species nih.govuniprot.org.

The interaction of NQO1 with NADH is central to its cellular function. By efficiently oxidizing NADH to NAD+, NQO1 helps maintain the NAD+/NADH ratio, which is critical for numerous metabolic processes mdpi.com. In the context of NADHX formation, NQO1's action on unbound NADH is significant. NADH can undergo hydration across its nicotinamide ring to form NADHX nih.govacs.org. By reducing the concentration of free NADH, NQO1 indirectly limits the substrate available for this hydration process, thereby acting as a preventative mechanism against the accumulation of (S)-NADHX(1+) and other NADHX epimers acs.org. This role positions NQO1 as a guardian of redox homeostasis by managing the precursor pool of a potentially damaging metabolite.

Catalytic Activity and Substrates of NQO1 with NADH

NQO1 catalyzes a range of reactions involving the reduction of quinones. These reactions proceed via a ping-pong kinetic mechanism, where electrons are transferred sequentially from NADH to the enzyme's flavin cofactor and then to the quinone substrate, bypassing the formation of semiquinone intermediates uniprot.org. This two-electron reduction is key to its detoxifying and antioxidant functions.

The known reactions catalyzed by NQO1 using NADH as a substrate include:

General Quinone Reduction : NQO1 reduces a variety of quinones to hydroquinones. This includes endogenous quinones like ubiquinone (coenzyme Q) and α-tocopherol quinone, as well as exogenous compounds like menadione (B1676200) uniprot.orgmdpi.com.

Specific Reactions :

Quinone + NADH + H⁺ ⇌ Quinol + NAD⁺

Ubiquinone-10 + NADH + H⁺ ⇌ Ubiquinol-10 + NAD⁺

Menadione + NADH + H⁺ ⇌ Menadiol + NAD⁺

While specific kinetic parameters (Km, Kcat) for NQO1's interaction with (S)-NADHX(1+) are not detailed in the literature, its high affinity and efficient catalytic activity with NADH highlight its importance in managing the cellular redox state and indirectly influencing the formation of damaged NADH derivatives uniprot.orgmdpi.com.

Distinction from NADHX Repair Enzymes

It is important to distinguish the role of NQO1 from the dedicated NADHX repair enzymes, such as NAD(P)HX Dehydratase and NAD(P)HX Epimerase. While NQO1 acts on NADH to prevent the formation of NADHX, the dehydratase and epimerase systems directly process the accumulated (S)-NADHX and (R)-NADHX, converting them back to functional NADH nih.govcore.ac.ukebi.ac.uk. The dehydratase, often ATP-dependent in eukaryotes, catalyzes the removal of water from (S)-NADHX, while the epimerase interconverts (R)- and (S)-NADHX to ensure complete repair nih.govcore.ac.uk. These repair enzymes are essential for clearing the damaged cofactor, whereas NQO1's role is more preventative, managing the precursor pool.

Mechanistic and Biophysical Studies of S Nadhx 1+

Computational and Theoretical Modeling of (S)-NADHX(1+) Electronic Structure and Reactivity

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations (QCC), particularly employing Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are indispensable tools for dissecting the complex reaction pathways of redox-active biomolecules. These sophisticated computational methods enable researchers to model chemical transformations at an atomic level, providing profound insights into reaction mechanisms, transition states, intermediate species, and critical energy barriers. For molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its derivatives, QCC is vital for understanding their fundamental roles as hydride and electron carriers in numerous biochemical processes.

The compound (S)-Nadhx(1+) is recognized as a hydrated form of NADH, characterized by a hydroxyl group at the 6-position of its nicotinamide ring with a specific (S) stereochemical configuration. Given its structural relationship to NADH, the computational methodologies developed to elucidate NADH's reaction pathways are directly applicable to understanding the chemical behavior and potential reaction mechanisms of (S)-Nadhx(1+). These studies primarily focus on the intricate processes of hydride transfer, proton transfer, and proton-coupled electron transfer (PCET).

Key Mechanistic Insights from Computational Studies

Computational investigations have yielded significant mechanistic details regarding reactions involving NADH and related systems:

Proton-Coupled Electron Transfer (PCET): QCC has also been pivotal in unraveling PCET reactions, including those involving NADH and flavin mononucleotide (FMN) in respiratory Complex I. DFT and QM/MM calculations have been employed to probe the energetics and mechanisms of these complex processes, revealing key reaction barriers and driving forces. For example, studies have reported PCET reaction barriers between NADH/FMN and specific sites like N1a within Complex I to be in the range of 12–17 kcal/mol acs.org.

Biomimetic Systems and Novel Pathways: Investigations into biomimetic NADH models and non-enzymatic reactions have also benefited significantly from QCC. For instance, DFT calculations have provided support for mechanisms in NADH-mediated reductive amination, which involve hemiaminal intermediates and subsequent hydride donation to iminium species. These calculations have indicated activation energy barriers for hydride transfer to iminium ions around 85.9 kJ/mol (approximately 20.5 kcal/mol) rsc.org.

Quantitative Data from Computational Studies

The following table summarizes key quantitative findings from quantum chemical calculations pertaining to reaction pathways involving NADH and related systems:

Reaction/Process StudiedComputational Method(s)Key ParameterValue (kcal/mol)Relevant Study Snippet
Thiohemiacetal decomposition (HMG-CoA reductase)DFT/QM/MMActivation Energy Barrier~7 nd.edu
PCET (NADH/FMN to N1a in Complex I)DFTActivation Energy Barrier~12 acs.org
PCET (NADH/FMN in Complex I)DFTActivation Energy Barrier~17 acs.org
Hydride transfer to iminium ion (NADH reductive amination)DFTActivation Energy Barrier~20.5 rsc.org

Relevance to (S)-Nadhx(1+)

The detailed mechanistic insights and quantitative data derived from quantum chemical calculations on NADH and its analogues provide a robust framework for investigating the reaction pathways of (S)-Nadhx(1+). By applying similar computational methodologies, researchers can explore the specific reactivity, potential intermediates, and energy landscapes associated with (S)-Nadhx(1+), thereby advancing the understanding of its role in biological systems and chemical transformations.

Compound List:

(S)-Nadhx(1+)

Nicotinamide Adenine Dinucleotide (NADH)

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH)

Nicotinamide Adenine Dinucleotide (NAD+)

Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH)

Hantzsch ester (HEH)

10-methyl-9,10-dihydroacridine (AcrH)

Cellular and Metabolic Consequences of S Nadhx 1+ Accumulation in Model Organisms and Cell Lines

Impact on Intracellular Nicotinamide (B372718) Nucleotide Pools (NAD+/NADH, NADP+/NADPH)

The accumulation of (S)-NADHX(1+) directly disrupts the delicate balance of intracellular nicotinamide nucleotide pools, which are essential for countless redox reactions in cellular metabolism. nih.govnih.gov In yeast and human cells deficient in the NAXD enzyme, a key component of the metabolite repair system, the buildup of NADHX occurs with a concurrent and significant depletion of the intracellular NAD+ pool. researchgate.netnih.gov This depletion of functional NAD+, a critical oxidizing agent in catabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle, severely hampers cellular energy production. nih.govtechscience.com

The ratio of NAD+ to NADH is a critical indicator of the cell's redox state and metabolic health. stackexchange.comnih.gov A high NAD+/NADH ratio is typically favorable for oxidative reactions central to energy generation. stackexchange.com The conversion of NAD+ into the inactive NADHX form effectively sequesters the cofactor, lowering the NAD+/NADH ratio and compromising the cell's metabolic flexibility and energy status. researchgate.netnih.gov While the repair system acts on both NADHX and NADPHX, studies on NAXD deficiency have particularly highlighted the depletion of NAD+ and related nicotinamide metabolites. nih.govnih.gov

Perturbations in Central Metabolic Pathways Due to NADHX Accumulation

The consequences of NADHX accumulation extend beyond the depletion of NAD+ pools, directly interfering with central metabolic pathways. As a structural analog of NADH, NADHX can act as a potent inhibitor of various dehydrogenases, enzymes that are fundamental to metabolism. nih.govresearchgate.netnih.gov

One of the most pronounced metabolic disturbances observed in yeast models with NAXD deficiency is the severe impairment of the de novo serine synthesis pathway. researchgate.netnih.govnih.gov Research has demonstrated that NADHX potently inhibits phosphoglycerate dehydrogenase, the enzyme that catalyzes the first committed step in serine biosynthesis. nih.govnih.gov This inhibition leads to a significant depletion of intracellular serine pools in yeast cells accumulating NADHX. researchgate.netnih.gov The blockage of this pathway is a direct consequence of NADHX's inhibitory action on the enzyme's transhydrogenase activity. nih.gov This finding was a key insight into the specific molecular targets of NADHX toxicity. nih.gov

Accumulating evidence links NADHX buildup to significant mitochondrial dysfunction. nih.govoup.com Fibroblasts and muscle biopsies from individuals with NAXD deficiency exhibit impaired mitochondrial function. oup.com These cells show a heightened sensitivity to metabolic stress, particularly when forced to rely on oxidative phosphorylation by culturing them in media where galactose replaces glucose. nih.govoup.com Metabolomic analyses of patient plasma have revealed alterations in TCA cycle intermediates and an increase in branched-chain amino acids, both of which are indicative of mitochondrial dysfunction. nih.gov The depletion of NAD+, a crucial substrate for the mitochondrial electron transport chain, is a primary contributor to this bioenergetic failure. nih.govoup.com

A distinct metabolic shift is observed in human cells deficient in NAD(P)HX dehydratase. These cells exhibit increased glucose consumption and elevated lactate (B86563) production. researchgate.netnih.govresearchgate.net This metabolic reprogramming, often referred to as the Warburg effect, is a hallmark of impaired mitochondrial function. When mitochondrial respiration is compromised, cells increasingly rely on glycolysis to generate ATP. mdpi.com To regenerate the NAD+ required to sustain glycolysis, pyruvate (B1213749) is converted to lactate. mdpi.comkhanacademy.orgyoutube.com This shift is consistent with the observed mitochondrial deficits and highlights the cell's attempt to compensate for the energy crisis induced by NADHX accumulation. researchgate.netnih.gov

Interactive Table: Metabolic Changes in NAXD-Deficient Cells
Metabolic Parameter Observation in NAXD-Deficient Models Implication References
Glucose Consumption IncreasedIncreased reliance on glycolysis researchgate.net, nih.gov, researchgate.net
Lactate Production IncreasedImpaired mitochondrial function; need to regenerate NAD+ for glycolysis researchgate.net, nih.gov, researchgate.net
Serine Pool Depleted (in yeast)Inhibition of phosphoglycerate dehydrogenase researchgate.net, nih.gov, nih.gov, nih.gov
TCA Cycle Intermediates AlteredMitochondrial dysfunction nih.gov

Cellular Viability and Growth Deficiencies in NADHX-Accumulating Organisms/Cells (e.g., Yeast, Fibroblast Models)

The profound metabolic disruptions caused by (S)-NADHX(1+) accumulation ultimately compromise cellular health, leading to reduced viability and growth defects. researchgate.netnih.gov Human cells, such as fibroblasts, with deficiencies in the NADHX repair system show decreased viability in culture. nih.govresearchgate.net Similarly, NAXD knockout human HAP1 cells exhibit significant growth impairment, especially under conditions of metabolic stress, such as when galactose is the primary carbon source. nih.gov This reliance on glucose underscores the mitochondrial impairment, as cells that cannot efficiently perform oxidative phosphorylation become heavily dependent on glycolysis for survival. nih.govoup.com The accumulation of NADHX renders cells highly sensitive to metabolic stressors, which can trigger impaired cell growth and ultimately lead to cell death, consistent with the severe progression of related diseases. nih.gov

Physiological Stress Responses and Environmental Factors Influencing (S)-NADHX(1+) Levels (e.g., Heat Shock, Phosphate (B84403) Concentration)

The formation and accumulation of (S)-NADHX(1+) are not static but are influenced by physiological stress and environmental factors. oup.com Increased temperature is a significant factor that promotes both the spontaneous formation of NAD(P)HX from NAD(P)H and the accumulation of NADHX in repair-deficient cells. researchgate.netnih.govoup.com Studies in yeast have shown a temperature-dependent accumulation of NADHX. nih.govnih.gov This is clinically relevant, as febrile illnesses are known to trigger severe neurodegenerative episodes in individuals with pathogenic variants in the NAXD gene. nih.govoup.com The thermo-instability of mutant NAXD proteins further exacerbates NADHX accumulation during fever. nih.govoup.com Additionally, in vitro studies have shown that NADHX can be formed from NADH in the presence of elevated phosphate concentrations and slightly acidic pH, suggesting that intracellular phosphate levels could also influence the rate of this damaging side reaction. nih.gov

Interactive Table: Factors Influencing (S)-NADHX(1+) Levels
Factor Effect Context/Model System References
Increased Temperature (Heat Shock) Promotes NAD(P)HX formation and accumulationYeast models, Clinical observations (fever) researchgate.net, nih.gov, nih.gov, oup.com
NAXD Enzyme Instability Reduced repair capacity, especially at higher temperaturesRecombinant mutant proteins, Patient cells nih.gov, oup.com
Elevated Phosphate Concentration Promotes NADHX formation in vitroBiochemical assays nih.gov
Cellular Growth Phase Increased accumulation in stationary phaseYeast cultures nih.gov

Genetic Engineering Approaches for Modulating (S)-NADHX(1+) Levels in Cellular Systems (e.g., Gene Silencing, Overexpression)

Genetic engineering techniques provide powerful tools to manipulate the intracellular concentration of metabolites, including the damaged cofactor (S)-NADHX(1+). By targeting the genes encoding the enzymes responsible for its formation and repair, researchers can precisely modulate (S)-NADHX(1+) levels to investigate its cellular and metabolic consequences. The primary enzymes in this context are ATP-dependent (S)-NAD(P)H-hydrate dehydratase (NAXD), which directly repairs (S)-NADHX(1+), and NAD(P)HX epimerase (NAXE), which interconverts the R- and S-epimers of NADHX. nih.govnih.gov

Gene Silencing and Knockout Approaches to Increase (S)-NADHX(1+)

The most direct strategy to induce the accumulation of (S)-NADHX(1+) is to suppress or eliminate the activity of the primary repair enzyme, NAXD. This has been achieved in various model systems using techniques like RNA interference (RNAi) and CRISPR/Cas9-mediated gene knockout.

RNA Interference (RNAi):

In a study utilizing 3T3-L1 murine preadipocytes, RNAi was employed to silence the Naxd gene. oup.com The suppression of NAXD expression led to a significant increase in the intracellular accumulation of NADHX. This accumulation had profound metabolic consequences, most notably the inhibition of adipocyte differentiation. The study identified NAXD as a critical regulator for normal adipogenesis, presumably by preventing the excessive buildup of NADHX. oup.com

CRISPR/Cas9-Mediated Knockout:

The CRISPR/Cas9 system has been used to create complete knockout cell lines, providing a model for chronic (S)-NADHX(1+) accumulation. Studies using HAP1 human cells with a NAXD knockout (NAXDko) revealed significant metabolic perturbations. nih.gov These cells exhibited growth impairment, particularly when cultured in a medium containing galactose instead of glucose. nih.gov Metabolomic analysis of both NAXDko cells and fibroblasts from patients with NAXD deficiency showed a strong inhibition of the de novo serine synthesis pathway. nih.gov Further investigation identified 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the first enzyme in the serine synthesis pathway, as a key target inhibited by the accumulated NADHX. nih.gov

Similar approaches in the yeast Saccharomyces cerevisiae have been used to study the effects of deleting YKL151C, the gene encoding the NAD(P)HX dehydratase. Deficiency in this enzyme leads to a temperature-dependent accumulation of NADHX, which is associated with a depletion of the intracellular NAD+ pool and serine pools. researchgate.net

Model SystemGenetic TechniqueTarget GenePrimary Outcome on (S)-NADHX(1+)Observed Metabolic ConsequenceReference
3T3-L1 Murine PreadipocytesRNA Interference (RNAi)NaxdIncreased NADHX AccumulationInhibition of adipocyte differentiation oup.com
Human HAP1 CellsCRISPR/Cas9 KnockoutNAXDIncreased NADHX AccumulationInhibition of de novo serine synthesis via PHGDH inhibition nih.gov
Yeast (S. cerevisiae)Gene DeletionYKL151CTemperature-dependent NADHX AccumulationDepletion of intracellular NAD+ and serine pools researchgate.net

Overexpression Approaches to Decrease (S)-NADHX(1+)

In contrast to gene silencing, the overexpression of enzymes involved in the NAD(P)HX repair system can be used to decrease basal or stress-induced levels of (S)-NADHX(1+). This approach is based on the principle of enhancing the cell's natural capacity to repair damaged metabolites. nih.gov

The logical target for overexpression to reduce (S)-NADHX(1+) levels is the NAXD enzyme itself. By increasing the cellular concentration of this ATP-dependent dehydratase, the rate of conversion of (S)-NADHX(1+) back to functional NADH would be enhanced. nih.gov This strategy could be employed to test whether reducing the burden of damaged cofactors can protect cells from certain stresses or rescue phenotypes observed in models with impaired metabolism.

A complementary strategy could involve the overexpression of the NAXE epimerase. NAXE catalyzes the interconversion of (R)-NADHX and (S)-NADHX. nih.gov By increasing NAXE expression, the conversion of the R-epimer to the S-epimer would be accelerated, making it more readily available for repair by NAXD. This could lead to a more efficient clearance of the total NADHX pool.

While the concept of overexpressing repair enzymes to bolster cellular defense is well-established, specific studies focusing on the overexpression of NAXD or NAXE to modulate (S)-NADHX(1+) and its downstream effects are an emerging area of research. nih.govnih.gov The expected outcomes would be the inverse of those seen in silencing experiments: a potential enhancement of metabolic pathways sensitive to NADHX inhibition, such as serine biosynthesis, and improved cellular resilience under conditions that promote NAD(P)H hydration. nih.gov

Genetic StrategyTarget GenePredicted Effect on (S)-NADHX(1+)Potential Cellular/Metabolic ApplicationReference
Gene OverexpressionNAXDDecreaseEnhance repair of (S)-NADHX(1+) to protect against accumulation and rescue metabolic inhibition (e.g., of serine synthesis). nih.govnih.gov
Gene OverexpressionNAXEDecrease (Total NADHX Pool)Increase the substrate pool for NAXD, leading to more efficient overall clearance of both R- and S-epimers of NADHX. nih.gov

Broader Biochemical and Research Implications

Development of Analogous Cofactor Repair Systems for Other Damaged Metabolites

The enzymatic system that repairs (S)-NADHX(1+) serves as a paradigm for the discovery and characterization of other cofactor and metabolite repair systems. nih.govnih.gov Cells are constantly faced with the challenge of dealing with the spontaneous or enzymatic formation of non-functional or even toxic derivatives of essential molecules. The accumulation of these "damaged" metabolites can inhibit enzymes and disrupt metabolic pathways. portlandpress.com

A notable parallel is the repair system for damaged S-adenosylmethionine (SAM), a crucial methyl donor. Spontaneous epimerization and hydrolysis of SAM can lead to inhibitory byproducts. Cells possess enzymes that can either reverse this damage or channel the byproducts into salvage pathways, thus maintaining a functional pool of SAM.

Another area of investigation is the repair of damaged forms of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. As a highly reactive aldehyde, PLP can undergo side reactions that inactivate it. While a dedicated, single-enzyme repair system akin to that for (S)-NADHX(1+) has not been fully elucidated, the interplay of kinases and oxidases in the interconversion of different forms of vitamin B6 can be viewed as a broader strategy to maintain the integrity of the active cofactor pool.

The ongoing research into these systems reveals a common theme: the evolution of highly specific enzymes that recognize and rectify molecular damage, ensuring the fidelity and efficiency of metabolic processes.

Damaged MetaboliteRepair Enzyme/SystemFunction of Repair System
(S)-NADHX(1+)NAD(P)HX dehydratase (NAXD), NAD(P)HX epimerase (NAXE)Reconverts both S- and R-epimers of NAD(P)HX to their functional forms. nih.govnih.gov
S-adenosylmethionine (SAM) byproductsVarious enzymes in the methionine salvage pathwayRecycle byproducts to maintain a functional SAM pool.
Damaged Pyridoxal 5'-phosphate (PLP)Pyridoxal kinase, Pyridoxamine-phosphate oxidaseInterconvert different forms of vitamin B6 to replenish active PLP.

Strategies for Modulating (S)-NADHX(1+) Levels in Biochemical Pathways for Research Purposes

To understand the physiological consequences of (S)-NADHX(1+) accumulation, researchers have developed several strategies to manipulate its intracellular concentration. These approaches are critical for elucidating the specific enzymes and pathways that are most sensitive to this damaged cofactor.

Genetic manipulation in model organisms such as yeast and human cells has been a powerful tool. nih.gov Deletion of the genes encoding the NAD(P)HX repair enzymes, NAXD and NAXE, leads to the accumulation of (S)-NADHX(1+). nih.govresearchgate.net This allows for the study of the downstream metabolic consequences, such as the depletion of NAD+ pools and the inhibition of specific enzymes. nih.govresearchgate.net Conversely, overexpression of these repair enzymes can be used to investigate the protective effects of an enhanced repair capacity.

In vitro, the levels of (S)-NADHX(1+) can be precisely controlled by adding the purified compound to enzymatic assays. This allows for detailed kinetic studies to determine the inhibitory constants (Ki) of (S)-NADHX(1+) for various dehydrogenases and other enzymes. Additionally, (S)-NADHX(1+) can be generated in situ by incubating NADH under conditions that promote its formation, such as elevated temperatures or in the presence of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). portlandpress.comnih.gov

The development of small molecule inhibitors of the NAXD and NAXE enzymes represents a promising future direction. Such inhibitors would provide a means of acutely increasing (S)-NADHX(1+) levels, offering temporal control that is not possible with genetic manipulations.

StrategyMethodOutcomeResearch Application
Genetic KnockoutDeletion of NAXD or NAXE genes in model organisms. nih.govresearchgate.netIncreased intracellular (S)-NADHX(1+) levels. nih.govresearchgate.netStudying the chronic effects of (S)-NADHX(1+) accumulation on metabolic pathways. nih.gov
Gene OverexpressionIncreased expression of NAXD or NAXE genes.Decreased intracellular (S)-NADHX(1+) levels.Investigating the protective role of the repair system.
In Vitro AdditionSupplementation of enzymatic assays with purified (S)-NADHX(1+).Controlled concentration of (S)-NADHX(1+).Determining enzyme inhibition kinetics and mechanisms.
In Situ GenerationIncubation of NADH under specific conditions (e.g., high temperature, GAPDH). portlandpress.comnih.govFormation of (S)-NADHX(1+) within the experimental system.Probing the immediate effects of newly formed (S)-NADHX(1+) on enzymatic reactions.

Advanced Spectroscopic Techniques for Real-Time Monitoring of (S)-NADHX(1+) Reactions in vitro

The ability to monitor the formation and conversion of (S)-NADHX(1+) in real-time is crucial for understanding the kinetics and mechanisms of the enzymes involved in its metabolism. mdpi.comwiley.com Several advanced spectroscopic techniques have been instrumental in this regard. mdpi.comresearchgate.net

UV-Visible Spectroscopy is a fundamental tool for distinguishing between NADH, NAD+, and (S)-NADHX(1+), as these molecules possess distinct absorbance spectra. The disappearance of the characteristic NADH absorbance peak at 340 nm and the appearance of new spectral features can be used to follow the formation of (S)-NADHX(1+). Similarly, the activity of the repair enzymes can be assayed by monitoring the conversion of (S)-NADHX(1+) back to NADH or NAD+.

Fluorescence Spectroscopy provides a highly sensitive method for detecting changes in the concentration of these cofactors. NADH is intrinsically fluorescent, while NAD+ is not. The fluorescence properties of (S)-NADHX(1+) differ from those of NADH, allowing for the development of fluorescence-based assays to monitor the reactions of the repair system.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about the molecules involved in the repair process. By using isotopically labeled substrates, researchers can track the fate of individual atoms during the enzymatic reactions, providing insights into the stereochemistry and catalytic mechanisms of the NAXD and NAXE enzymes.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the separation, identification, and quantification of (S)-NADHX(1+) and related metabolites in complex biological samples. This has been essential for detecting and measuring the accumulation of (S)-NADHX(1+) in cells lacking a functional repair system.

Spectroscopic TechniquePrincipleApplication in (S)-NADHX(1+) Research
UV-Visible SpectroscopyDifferential absorption of ultraviolet and visible light.Real-time monitoring of changes in the concentrations of NADH, NAD+, and (S)-NADHX(1+). mdpi.com
Fluorescence SpectroscopyDifferences in the emission of light after excitation. researchgate.netHighly sensitive detection of NADH and its conversion to non-fluorescent or differently fluorescent products. researchgate.net
Nuclear Magnetic Resonance (NMR)Interaction of atomic nuclei with a magnetic field.Elucidation of the chemical structure and stereochemistry of (S)-NADHX(1+) and the mechanism of repair enzymes.
Mass Spectrometry (MS)Measurement of the mass-to-charge ratio of ions.Accurate identification and quantification of (S)-NADHX(1+) in complex biological mixtures.

Rational Design of Enhanced (S)-NADHX(1+) Analogs for Probing Enzyme Mechanisms

The synthesis of analogs of (S)-NADHX(1+) is a powerful approach for dissecting the molecular interactions that govern its recognition by both the enzymes it inhibits and the enzymes that repair it. nih.govnih.govresearchgate.net Rational design strategies can be employed to create molecules with specific properties that make them valuable research tools. nih.govnih.govresearchgate.net

One approach is to modify the nicotinamide (B372718) or adenine (B156593) portions of the molecule to probe the importance of specific functional groups for binding to the active sites of enzymes. rsc.orgresearchgate.net For example, altering the charge or steric bulk of these regions can reveal key interactions that determine binding affinity and inhibitory potency.

Furthermore, the incorporation of spectroscopic probes, such as fluorescent labels or stable isotopes, into the analog structure can facilitate the study of its binding to enzymes and its processing in real-time. These "reporter" groups can provide direct readouts of molecular interactions and conformational changes.

The goals of these synthetic efforts are twofold: to develop highly specific and potent inhibitors of dehydrogenases that can be used to probe their function, and to create substrates that can be used to further characterize the mechanism and specificity of the NAXD and NAXE repair enzymes.

Design StrategyModificationPurpose
Ring ModificationAlteration of functional groups on the nicotinamide or adenine rings.To investigate the electronic and steric requirements for enzyme binding. rsc.orgresearchgate.net
Backbone ModificationChanges to the ribose or phosphate (B84403) moieties.To probe the role of molecular conformation and flexibility in enzyme recognition.
Introduction of Spectroscopic ProbesIncorporation of fluorescent or isotopic labels.To enable real-time monitoring of binding and catalysis.
Creation of Non-hydrolyzable AnalogsSynthesis of molecules resistant to the repair enzymes.To create stable inhibitors for structural and functional studies.

Integration of (S)-NADHX(1+) Research into Synthetic Biology and Biocatalysis Applications

The insights gained from studying the (S)-NADHX(1+) repair system have important practical applications in the fields of synthetic biology and biocatalysis. nih.govresearchgate.net In these disciplines, enzymes, particularly NADH-dependent dehydrogenases, are used as catalysts to perform specific chemical transformations. nih.govresearchgate.net The formation of (S)-NADHX(1+) can be a significant limitation in these systems, as it represents a loss of the active cofactor and can lead to enzyme inhibition. portlandpress.com

Furthermore, an understanding of the mechanisms of (S)-NADHX(1+) formation can guide the selection or engineering of dehydrogenases that are less prone to producing this byproduct. This can be achieved through directed evolution or rational protein design to alter the active site of the enzyme in a way that disfavors the hydration of NADH. umich.edu

In the design of novel, synthetic metabolic pathways, the potential for (S)-NADHX(1+) formation and the capacity of the host organism to repair it are important considerations. Ensuring that an engineered organism has a robust system for dealing with this damaged cofactor can be critical for the successful implementation and performance of the synthetic pathway. The (S)-NADHX(1+) repair system serves as a prime example of a "metabolic proofreading" function that can be incorporated into synthetic biological systems to enhance their reliability and efficiency.

Application AreaIntegration of (S)-NADHX(1+) ResearchBenefit
BiocatalysisCo-expression of NAXD and NAXE in production strains. nih.govresearchgate.netEnhanced cofactor stability and improved process efficiency.
Protein EngineeringDirected evolution or rational design of dehydrogenases. umich.eduCreation of biocatalysts with reduced (S)-NADHX(1+) formation.
Synthetic BiologyIncorporation of cofactor repair modules into synthetic pathways.Increased robustness and reliability of engineered metabolic networks.
Metabolic EngineeringImplementation of "metabolic proofreading" mechanisms.Improved performance and stability of microbial cell factories.

Q & A

Q. What experimental conditions favor the formation of (S)-NADHX(1+) from NADH?

(S)-NADHX(1+) is produced under high inorganic phosphate concentrations (e.g., 1 M) at slightly acidic pH (pH 5–6) and elevated temperatures (37°C–40°C). These conditions promote non-enzymatic hydration of NADH. To confirm formation, monitor UV absorbance at 290 nm (distinct for NADHX) and validate via HPLC with a C18 column, which separates (S)-NADHX(1+), (R)-NADHX, and cyclic derivatives .

Q. How can researchers quantify (S)-NADHX(1+) and its epimers in enzymatic assays?

Use reverse-phase HPLC with UV detection (290 nm) to resolve (S)-NADHX(1+), (R)-NADHX, and cyclic forms. For kinetic studies, pair this with spectrophotometric monitoring at 340 nm (NADH-specific absorbance). Enzyme activity (e.g., dehydratase NNRD) is validated by observing a decrease in 290 nm signal and a concurrent increase at 340 nm .

Q. What methods are recommended to distinguish (S)-NADHX(1+) from NADH in vitro?

Spectral analysis is critical: NADH absorbs strongly at 340 nm, while (S)-NADHX(1+) shows a peak at 290 nm. Combine this with enzymatic assays using stereospecific enzymes like Arabidopsis NNRD (dehydratase), which selectively converts (S)-NADHX(1+) to NADH, leaving (R)-NADHX unmodified .

Advanced Research Questions

Q. How can researchers resolve contradictory data between HPLC and LC-MS in quantifying NADHX derivatives?

Discrepancies arise from sample storage conditions: LC-MS often detects cyclic NADHX due to spontaneous cyclization during storage, whereas HPLC captures immediate (S)- and (R)-epimers. Standardize extraction protocols (e.g., flash-freezing in liquid nitrogen) and use internal standards (e.g., deuterated NADHX) to improve reproducibility across methods .

Q. What experimental strategies validate the role of (S)-NADHX(1+) accumulation in neurodegenerative disorders like NAXD deficiency?

Use patient-derived fibroblasts and LC-MS to quantify (S)-NADHX(1+) levels under stress (e.g., 37°C incubation). Rescue experiments with lentiviral delivery of wild-type NAXD (dehydratase) should normalize NADHX levels. Monitor metabolic markers (e.g., ATP/NAD+ ratios) to link accumulation to mitochondrial dysfunction .

Q. How does (S)-NADHX(1+) inhibit central metabolic pathways in yeast models?

(S)-NADHX(1+) competitively inhibits enzymes like Ser3 (3-phosphoglycerate dehydrogenase) in the serine synthesis pathway. To assess this, perform enzyme kinetics with purified Ser3 and varying NADHX concentrations. Use LC-MS to correlate intracellular (S)-NADHX(1+) levels with serine depletion and transcriptomic changes (e.g., CHA1 downregulation) .

Q. What methodologies address thermal instability of mutant NAXD enzymes in functional studies?

Express recombinant mutant NAXD variants (e.g., p.Arg308Cys) and assay activity at incremental temperatures (30°C–50°C). Compare thermal stability to wild-type using circular dichroism (CD) spectroscopy and activity assays. For in vivo relevance, subject patient cells to febrile conditions (40°C) and track NADHX accumulation via LC-MS .

Q. How can researchers model the stereospecific repair of (S)-NADHX(1+) in plant systems?

Reconstitute the repair pathway in vitro using purified Arabidopsis NNRD (dehydratase) and NNRE (epimerase). Initiate with a racemic NADHX mix and track (S)-NADHX(1+) depletion via HPLC. For kinetic analysis, use stopped-flow spectroscopy to measure reaction rates under varying ATP/ADP ratios .

Methodological Notes

  • Data Interpretation : Always cross-validate NADHX measurements with orthogonal methods (e.g., HPLC + enzyme-coupled assays) to account for epimerization artifacts.
  • Experimental Design : Include temperature-controlled workflows to minimize non-enzymatic NADHX interconversion during sample processing .
  • Advanced Tools : Consider CRISPR-engineered yeast (e.g., ykl151cΔ) to study NADHX homeostasis or optogenetics to induce localized NADHX stress in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.